molecular formula C15H13FN4O B5376999 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol

1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol

Cat. No. B5376999
M. Wt: 284.29 g/mol
InChI Key: MHJURINMOAEDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol, also known as DFPM, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazolyl-pyrimidines and has shown promising results in various scientific research studies. In

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. In addition, 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has been shown to have antiviral activity against various viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has also been shown to have low toxicity and good solubility in aqueous solutions. However, 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has some limitations for lab experiments. It has poor bioavailability and is rapidly metabolized in vivo, which may limit its efficacy in animal models.

Future Directions

There are several future directions for the study of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination therapy with other anticancer drugs. Additionally, further studies are needed to optimize the synthesis method of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol and to improve its bioavailability in vivo.
Conclusion
In conclusion, 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol is a chemical compound that has shown promising results in various scientific research studies. It has been extensively studied for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol and to explore its potential use in various therapeutic applications.

Synthesis Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-fluorobenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with hydrazine hydrate to yield 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol. This synthesis method has been optimized to produce high yields of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol with good purity.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-(4-fluorophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c1-9-7-10(2)18-15(17-9)20-14(21)8-13(19-20)11-3-5-12(16)6-4-11/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJURINMOAEDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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